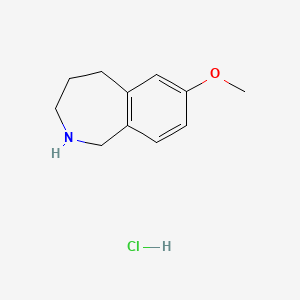

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The molecule is substituted with a methoxy (-OCH3) group at position 7 and exists as a hydrochloride salt to enhance solubility.

Properties

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTELMXWTMUCAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57644-67-4 | |

| Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzyl alcohol and methoxybenzene.

Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzazepine ring structure.

Synthetic Routes: One common synthetic route involves the cyclization of 2-aminobenzyl alcohol with methoxybenzene under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy-substituted benzazepine undergoes oxidation at both the aromatic ring and the tetrahydroazepine moiety:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hr | 7-methoxy-3,4-dihydro-1H-2-benzazepin-5-one | Selective oxidation of the tetrahydro ring’s CH₂ group to ketone |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hr | 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylic acid | Oxidation of the N-adjacent carbon to carboxylic acid |

| O₂ (catalytic CuCl₂) | MeOH, 50°C, 12 hr | Epoxide derivatives | Radical-mediated oxidation forms epoxides on the benzene ring |

Oxidation pathways are highly dependent on reagent choice and positional steric effects. For instance, KMnO₄ preferentially targets the saturated azepine ring, while CrO₃ modifies the amine-adjacent carbon.

Reduction Reactions

The hydrochloride salt participates in reductive transformations:

Reductive N-alkylation using Raney Ni and aqueous ammonia under hydrogen pressure (180°C, 24 hr) efficiently generates pharmacologically active N-alkyl amines, as demonstrated in lignin-derived syntheses .

Substitution and Functionalization

The methoxy group and azepine nitrogen serve as reactive sites:

Methoxy Group Demethylation

-

Reagent : BBr₃ (1.0 equiv)

-

Conditions : CH₂Cl₂, −78°C → 25°C, 8 hr

-

Product : 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

-

Yield : 78%

Electrophilic Aromatic Substitution

-

Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

-

Positional selectivity : Meta-directing effects from the methoxy group dominate, with nitration occurring at C5 and chlorination at C3.

N-Alkylation

-

Method : Reaction with alkyl halides (e.g., CH₃I) in presence of K₂CO₃

-

Conditions : DMF, 60°C, 12 hr

-

Product : N-methyl-7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

-

Efficiency : >90% conversion using microwave-assisted protocols

Cycloaddition and Ring Expansion

Under acidic conditions, the azepine ring undergoes structural rearrangements:

-

Reagent : HCl (gas) in EtOH

-

Conditions : 120°C, 48 hr

-

Product : Quinoline-fused derivatives via ring expansion

-

Mechanism : Protonation of the nitrogen induces ring strain, facilitating C-N bond cleavage and recombination

Green Chemistry Approaches

Recent advances emphasize sustainable methodologies:

-

Deep Eutectic Solvents (DES) : Choline chloride/urea mixtures enable azepine syntheses at 80°C with 95% yield, eliminating toxic solvents .

-

Continuous Flow Systems : Microreactors reduce reaction times from 24 hr to 2 hr for N-alkylation steps, improving energy efficiency .

Stability and Degradation

-

Thermal Stability : Decomposes above 160°C, releasing HCl and forming polymeric byproducts.

-

Photodegradation : UV exposure (254 nm) induces C-O bond cleavage in the methoxy group, yielding quinone derivatives.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Sustainable synthetic routes and precise reaction control remain critical for optimizing its applications.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exhibits significant neuropharmacological properties. It has been investigated for its potential as:

- Dopamine Receptor Modulator : The compound may act as a modulator of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that derivatives of benzazepines can influence dopaminergic signaling pathways, suggesting a potential therapeutic role in managing these conditions .

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. In animal models, it has been observed to enhance mood-related behaviors, potentially through interactions with serotonin and norepinephrine systems .

Analgesic Properties

The analgesic properties of this compound have also been explored. Research indicates that it may reduce pain perception through central mechanisms similar to those of established analgesics .

Drug Development

Due to its potential neuropharmacological effects, this compound is being considered in drug development pipelines for:

- Neurological Disorders : Its ability to modulate dopamine receptors positions it as a candidate for treating conditions like Parkinson's disease.

- Depression : The antidepressant-like effects warrant further investigation for possible inclusion in treatments for major depressive disorder.

Study on Dopamine Modulation

A study published in a peer-reviewed journal investigated the effects of various benzazepine derivatives on dopamine receptor activity. The findings indicated that 7-methoxy derivatives showed enhanced binding affinity to D2 dopamine receptors compared to other compounds in the series. This suggests a promising avenue for developing new treatments targeting dopamine-related disorders .

Antidepressant-Like Effects in Animal Models

In another study focusing on the behavioral effects of this compound in rodents subjected to stress protocols, significant improvements in depression-like symptoms were noted. The compound appeared to restore normal levels of neurotransmitters involved in mood regulation .

Mechanism of Action

The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Key structural differences among benzazepine derivatives include:

- Position of the azepine nitrogen : 2-benzazepine vs. 3-benzazepine isomers.

- Substituent type and location : Methoxy, chloro, bromo, or methyl groups at distinct positions.

Table 1: Structural and Physicochemical Comparisons

Pharmacological Activity

- NMDA Receptor Antagonism : 7-Methoxy-3-benzazepin-1-ol derivatives (e.g., from ) exhibit potent NR2B-selective NMDA receptor antagonism, critical in treating neuroinflammatory diseases. The 2-benzazepine isomer may show altered receptor binding due to nitrogen positioning .

- Contraceptive Activity : Centchroman, a 3-phenyl-7-methoxy-2-benzazepine derivative, demonstrates how bulky substituents (e.g., dimethyl, phenyl) shift therapeutic use toward reproductive health .

Physicochemical Properties

- Lipophilicity : Methoxy groups increase hydrophilicity compared to halogens (e.g., bromo in ) or methyl groups (e.g., tetramethyl derivative in ). For example, the tetramethyl analog (C14H22ClN) has a LogD (pH 7.4) of 2.37, suggesting moderate lipophilicity .

- Solubility : Hydrochloride salts (common in benzazepines) improve aqueous solubility, facilitating formulation.

Biological Activity

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS Number: 17639-46-2) is a compound of interest in medicinal chemistry due to its structural resemblance to various bioactive molecules. This article explores its biological activity, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H16ClNO

- Molecular Weight : 213.71 g/mol

- Purity : ≥97% for research applications

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit activity as a dopamine receptor agonist, which may contribute to its potential use in treating neurodegenerative diseases and psychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For instance:

- Dopamine Receptor Binding : Studies indicate a significant affinity for dopamine D2 receptors, suggesting potential applications in managing conditions like schizophrenia and Parkinson's disease .

In Vivo Studies

Animal models have provided insights into the compound's pharmacokinetics and therapeutic effects:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved motor function, indicating its neuroprotective properties .

Toxicological Profile

Toxicological evaluations are crucial for assessing the safety of new compounds. The acute toxicity studies conducted on rodents revealed:

- LD50 Values : The LD50 was determined to be approximately 650 mg/kg for female rats and 700 mg/kg for male rats .

- Behavioral Observations : Signs of toxicity included reduced activity and gastrointestinal distress at higher doses.

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Schizophrenia :

- Parkinson's Disease Research :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related benzazepine derivatives:

| Compound | Dopamine Affinity | Neuroprotective Effects | LD50 (mg/kg) |

|---|---|---|---|

| This compound | High | Yes | 650 (female) |

| 6-Methoxy-2-methylamino-pyridine HCl | Moderate | Limited | 700 (male) |

| Other Benzazepines | Variable | Yes/No | Varies |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for validating the purity of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride in academic research?

- Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with system suitability testing as outlined in USP guidelines for structurally related benzazepine derivatives. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular integrity. For impurities, employ gradient elution protocols with tetrabutylammonium bromide as a mobile phase additive to enhance separation .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

- Methodological Answer: Implement a two-stage synthesis protocol:

Stage 1: React precursors in dichloromethane/water at controlled temperatures (e.g., 10°C) using magnesium hydroxide as a catalyst.

Stage 2: Purify via recrystallization or column chromatography.

Monitor reaction progress with real-time pH adjustment and consider factorial design experiments to optimize parameters like temperature, solvent ratios, and catalyst loading .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Adhere to MedChemExpress safety guidelines:

- Work in fume hoods with personal protective equipment (PPE).

- Avoid ignition sources due to potential flammability.

- Store in airtight containers at controlled temperatures.

- Conduct toxicity assessments using in vitro models (e.g., cell viability assays) as in vivo data are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer: Apply a multi-technique approach:

- Compare experimental NMR shifts with computational predictions (e.g., density functional theory).

- Use high-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Cross-reference X-ray crystallography data from structurally analogous benzazepines (e.g., benazepril hydrochloride) to validate bond angles and stereochemistry .

Q. What experimental designs are suitable for assessing the compound’s receptor binding affinity in neurological studies?

- Methodological Answer:

- Radioligand Binding Assays: Use tritiated or fluorescently tagged analogs in competitive binding studies with GABAA or serotonin receptors.

- Computational Docking: Employ molecular dynamics simulations (e.g., COMSOL Multiphysics) to predict binding sites and affinity constants.

- In Silico-Experimental Cross-Validation: Compare docking results with surface plasmon resonance (SPR) data for kinetic analysis .

Q. How to evaluate ecological risks of this compound when persistence and toxicity data are unavailable?

- Methodological Answer: Use predictive models:

- Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradability and bioaccumulation potential using software like EPI Suite.

- Read-Across Analysis: Compare with ecotoxicological data from structurally similar compounds (e.g., 7-chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine).

- Microcosm Studies: Simulate environmental degradation in soil/water systems under controlled lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.